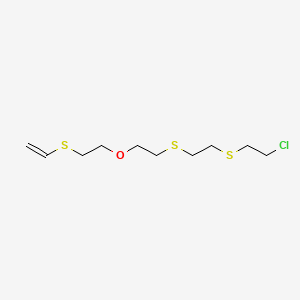
Acetic acid--10-iododecan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–10-iododecan-1-ol (1/1) is a chemical compound that combines the properties of acetic acid and 10-iododecan-1-ol. This compound is of interest due to its unique structure, which includes both an acetic acid moiety and a long-chain iodinated alcohol. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–10-iododecan-1-ol typically involves the iodination of decanol followed by esterification with acetic acid. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the decanol chain. The resulting 10-iododecan-1-ol is then reacted with acetic acid in the presence of a catalyst, such as sulfuric acid, to form the ester linkage.
Industrial Production Methods
Industrial production of acetic acid–10-iododecan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The iodination and esterification steps are carefully monitored and controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–10-iododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodinated carbon can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 10-iododecanoic acid or 10-iododecanal.
Reduction: Formation of decane.
Substitution: Formation of compounds like 10-azidodecan-1-ol or 10-cyanodecan-1-ol.
Scientific Research Applications
Acetic acid–10-iododecan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving membrane biology due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Comparison with Similar Compounds
Similar Compounds
10-iododecan-1-ol: Shares the iodinated long-chain alcohol structure but lacks the acetic acid moiety.
Acetic acid: Contains the acetic acid functional group but lacks the long-chain iodinated alcohol structure.
10-bromodecan-1-ol: Similar structure with bromine instead of iodine.
Uniqueness
Acetic acid–10-iododecan-1-ol is unique due to the combination of the acetic acid and iodinated long-chain alcohol functional groups. This dual functionality imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that require both hydrophilic and hydrophobic characteristics.
Properties
| 114461-03-9 | |
Molecular Formula |
C12H25IO3 |
Molecular Weight |
344.23 g/mol |
IUPAC Name |
acetic acid;10-iododecan-1-ol |
InChI |
InChI=1S/C10H21IO.C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;1-2(3)4/h12H,1-10H2;1H3,(H,3,4) |
InChI Key |
REZDHQLTPTXYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CCCCCI)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)

![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)

